molecular formula C20H12FN3O3S B4162303 N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide

N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide

Cat. No. B4162303
M. Wt: 393.4 g/mol
InChI Key: HHGJQLSHYQNGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinoline family and is known for its unique properties, making it a valuable tool in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, preventing the phosphorylation of downstream targets. By inhibiting protein kinases, N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide are dependent on the specific protein kinase that is inhibited. Some of the effects that have been observed include the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide in lab experiments is its selectivity for certain protein kinases. This compound can be used to study the specific functions of these enzymes and their downstream targets. Additionally, N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for drug development.
One of the limitations of using N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the selectivity of N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide for certain protein kinases can also be a limitation, as it may not be useful in studying other cellular processes.

Future Directions

There are several future directions for the study of N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide. One potential direction is the development of more selective analogs of this compound that can target specific protein kinases. Additionally, the use of N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide in combination with other drugs or therapies may enhance its efficacy in treating certain diseases. Finally, further studies are needed to determine the potential toxicity of this compound and its suitability for use in humans.
Conclusion
In conclusion, N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide is a valuable tool in scientific research due to its potential applications in the study of protein kinases. This compound has been shown to selectively inhibit certain protein kinases, affecting various cellular processes. While there are limitations to its use in lab experiments, the future directions for the study of N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide hold promise for its potential use in drug development and disease treatment.

Scientific Research Applications

N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the study of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. N-(4-fluoro-2-nitrophenyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to selectively inhibit certain protein kinases, making it a valuable tool in the study of these enzymes.

properties

IUPAC Name

N-(4-fluoro-2-nitrophenyl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN3O3S/c21-12-7-8-16(18(10-12)24(26)27)23-20(25)14-11-17(19-6-3-9-28-19)22-15-5-2-1-4-13(14)15/h1-11H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGJQLSHYQNGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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